molecular formula C10H16O3 B2963918 Ethyl 3-methyl-4-oxocyclohexane-1-carboxylate CAS No. 1207529-72-3

Ethyl 3-methyl-4-oxocyclohexane-1-carboxylate

Cat. No. B2963918
Key on ui cas rn: 1207529-72-3
M. Wt: 184.235
InChI Key: HFHVWBIOQFEYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08614213B2

Procedure details

Ethyl 4-oxocyclohexane carboxylate (10.0 g, 58.8 mmol) and pyrrolidine (5.87 g, 82.7 mmol) in toluene (100 mL) and molecular sieves (40 g of 4 Å sieves) are heated to reflux overnight using Dean Stark apparatus. The mixture is filtered and the excess pyrrolidine is removed in vacuo. The resulting mixture is diluted with toluene (50 mL) and treated with methyl iodide (8.96 g, 63.1 mmol). After heating at reflux for 15 hours, the mixture is allowed to cool to RT and silica (3 g) and water (30 mL) are added. The mixture is stirred at RT for 3 hours and partitioned between water and diethyl ether. The organic portion is separated and washed with water, brine, dried (MgSO4) and concentrated in vacuo. Purification by chromatography on silica eluting with iso-hexane:EtOAc (19:1 increasing to 9:1) affords the title compound. 1H NMR (400 MHz, DMSO-d6) δ 4.15 (2H, q), 2.89 (1H, m), 2.51 (1H, m), 2.38 (1H, m), 2.21 (3H, m), 1.89 (1H, m), 1.62 (1H, m), 1.22 (3H, t), 0.95 (3H, d).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.96 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3]1.N1CCC[CH2:14]1.CI.O>C1(C)C=CC=CC=1>[CH2:11]([O:10][C:8]([CH:5]1[CH2:6][CH2:7][C:2](=[O:1])[CH:3]([CH3:14])[CH2:4]1)=[O:9])[CH3:12]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O=C1CCC(CC1)C(=O)OCC
Name
Quantity
5.87 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
8.96 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at RT for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the excess pyrrolidine is removed in vacuo
ADDITION
Type
ADDITION
Details
The resulting mixture is diluted with toluene (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
partitioned between water and diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic portion is separated
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica eluting with iso-hexane:EtOAc (19:1 increasing to 9:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(=O)C1CC(C(CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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